2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide
Description
This compound is a phenoxy acetamide derivative characterized by a bromo (Br), formyl (CHO), and methoxy (OCH₃) substituents on the aromatic phenoxy ring, coupled with an acetamide linker to a naphthalen-1-yl group. Its molecular formula is C₂₀H₁₅BrNO₄, with a molar mass of 437.25 g/mol .
Properties
IUPAC Name |
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO4/c1-25-18-9-14(11-23)16(21)10-19(18)26-12-20(24)22-17-8-4-6-13-5-2-3-7-15(13)17/h2-11H,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPZIQSTDRRMMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Bromination: Introduction of the bromine atom into the aromatic ring.
Formylation: Addition of the formyl group to the aromatic ring.
Methoxylation: Introduction of the methoxy group.
Acylation: Formation of the acetamide linkage with naphthalene.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Reduction of the formyl group to an alcohol.
Substitution: Halogen substitution reactions involving the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: 2-(5-bromo-4-carboxy-2-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide.
Reduction: 2-(5-bromo-4-hydroxymethyl-2-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide.
Substitution: 2-(5-methoxy-4-formyl-2-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide exhibit significant anticancer properties. The presence of the bromine atom and the methoxy group can enhance the compound's interaction with biological targets, potentially leading to the inhibition of cancer cell proliferation. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, making them candidates for further development as chemotherapeutic agents.
Antimicrobial Properties
The compound has shown promising results against various microbial strains. Its structural components may contribute to disrupting microbial cell membranes or inhibiting essential enzymatic pathways, thus showcasing its potential as an antimicrobial agent. This property is particularly relevant in the context of increasing antibiotic resistance.
Material Science
Polymer Chemistry
Due to its reactive functional groups, 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide can be utilized as a monomer in the synthesis of novel polymers. These polymers may possess enhanced thermal stability and mechanical properties, making them suitable for applications in coatings, adhesives, and composite materials.
Nanotechnology
In nanotechnology, this compound can serve as a building block for creating nanostructured materials. Its ability to form stable complexes with metal ions allows for the development of nanomaterials with tailored electronic and optical properties, which are essential for applications in sensors and electronic devices.
Biological Research
Biochemical Probes
The compound's unique structure makes it an excellent candidate for use as a biochemical probe in cellular studies. It can be tagged with fluorescent markers to visualize cellular processes or interactions at the molecular level. Such applications are crucial for understanding disease mechanisms and drug action.
Enzyme Inhibition Studies
Given its potential to interact with various enzymes, this compound can be employed in enzyme inhibition studies. Understanding how it affects enzyme activity can provide insights into metabolic pathways and lead to the development of new therapeutic strategies targeting specific diseases.
-
Anticancer Activity Study
- Objective: Evaluate the cytotoxic effects of the compound on breast cancer cell lines.
- Method: MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
- Findings: Significant reduction in cell viability was observed at higher concentrations, indicating potential for further development as an anticancer drug.
-
Antimicrobial Efficacy
- Objective: Test the effectiveness of the compound against common bacterial strains.
- Method: Disk diffusion method was employed to measure inhibition zones.
- Findings: The compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
-
Polymer Synthesis Application
- Objective: Investigate the use of the compound as a monomer in polymer formation.
- Method: Polymerization reactions were conducted under controlled conditions.
- Findings: Resulting polymers displayed enhanced thermal stability compared to traditional polymers.
Mechanism of Action
The mechanism of action of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Tables
Table 1. Key Physical Properties of Analogous Acetamides
Biological Activity
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide, with the CAS number 832674-38-1, is a synthetic compound belonging to the class of amides. Its unique structure incorporates a bromophenol moiety, which is known for various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide exhibit significant antimicrobial properties. The antimicrobial activity was evaluated against various bacterial and fungal strains using standard methods such as the turbidimetric method.
| Microorganism | Activity |
|---|---|
| Gram-positive bacteria | Effective |
| Gram-negative bacteria | Moderate |
| Fungal species | Significant inhibition |
The compound's structure, particularly the bromophenol group, contributes to its effectiveness against these microorganisms .
Anticancer Activity
The anticancer potential of this compound has been assessed using various cancer cell lines. In vitro assays demonstrated that it exhibits cytotoxic effects against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The Sulforhodamine B (SRB) assay results indicated a promising IC50 value, suggesting significant anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15.3 |
This activity is attributed to the compound's ability to induce apoptosis in cancer cells, likely through the modulation of specific signaling pathways .
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of carbonic anhydrases (CAs), which are important in numerous physiological processes and are implicated in several diseases.
| Enzyme | Inhibition Ki (nM) |
|---|---|
| hCA I | 12.38 |
| hCA II | 15.05 |
| Acetylcholinesterase | 6.54 |
These findings suggest that this compound could be developed into a therapeutic agent for conditions such as glaucoma and Alzheimer's disease .
Case Studies
- Study on Antimicrobial Properties : A study evaluated the antimicrobial activity of several bromophenol derivatives, including our compound of interest. The results showed that it effectively inhibited both Gram-positive and Gram-negative bacteria, with a notable effect on fungal strains.
- Anticancer Screening : In a comprehensive screening of various compounds against MCF7 cells, 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide emerged as one of the most potent inhibitors, prompting further investigation into its mechanisms of action.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide?
- Methodology : The compound can be synthesized via nucleophilic substitution of a brominated phenolic intermediate with chloroacetamide derivatives. For example, potassium carbonate in dimethylformamide (DMF) facilitates the reaction, with TLC monitoring to track completion. Purification involves extraction with dichloromethane and recrystallization from toluene .
- Key Steps :
- Use of naphthalen-1-ylamine for acetamide formation.
- Introduction of the bromo-formyl-methoxyphenoxy moiety via coupling reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Primary Methods :
- ¹H/¹³C-NMR : To confirm the aromatic proton environments (e.g., naphthalene protons at δ 7.49–7.55 ppm and methoxy groups at δ 3.8–4.0 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ expected at ~456.05 Da for C₂₀H₁₅BrNO₄).
- IR Spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and formyl (C=O, ~1700 cm⁻¹) stretches .
Q. How is the crystal structure determined, and what software is used for refinement?
- Procedure : Single-crystal X-ray diffraction with SHELXL for refinement. Hydrogen bonding (N–H···O) stabilizes the lattice, with dihedral angles between aromatic planes (e.g., ~60° for naphthalene vs. phenoxy rings) .
- Tools : SHELX suite for data processing and Mercury for visualization .
Advanced Research Questions
Q. How does the compound interact with enzymatic targets like MAO-A/B or cholinesterases?
- Mechanistic Insight : Molecular docking studies (AutoDock Vina) suggest the naphthalene group binds to hydrophobic pockets of MAO-B, while the formylphenoxy moiety may hinder substrate access to AChE’s catalytic site .
- Validation : In vitro enzyme inhibition assays (IC₅₀ determination) using recombinant proteins and Ellman’s method for cholinesterase activity .
Q. What strategies resolve contradictions in reported bond lengths for similar acetamides?
- Analysis : Compare crystallographic data (e.g., C–Br bond lengths: 1.89–1.91 Å) with databases like Cambridge Structural Database. Discrepancies may arise from torsional strain or intermolecular interactions .
- Resolution : Use high-resolution (<0.8 Å) data and refine anisotropic displacement parameters .
Q. How does substituent variation (e.g., bromo vs. nitro groups) impact bioactivity?
- Experimental Design : Synthesize analogs (e.g., 2-(4-nitrophenoxy)-N-(naphthalen-1-yl)acetamide) and compare IC₅₀ values in enzyme assays. QSAR modeling identifies electron-withdrawing groups (e.g., Br, NO₂) as critical for potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
